molecular formula C9H20N2O B1476784 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine CAS No. 1864681-21-9

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B1476784
CAS No.: 1864681-21-9
M. Wt: 172.27 g/mol
InChI Key: XYGWCKPFPGWAHY-UHFFFAOYSA-N
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Description

The compound “2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Catalysis

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine, as a derivative within the pyrrolidine family, plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and catalysis. Pyrrolidines and their derivatives are pivotal in creating a variety of biological molecules, including heme and chlorophyll. These compounds exhibit extensive delocalization of nitrogen electrons, contributing to their aromatic character and lack of basicity. The versatility of pyrrolidine derivatives extends to their use in several synthetic reactions, such as the Knorr synthesis of pyrroles and the Paal-Knorr synthesis of pyrrolidines. These reactions underline the importance of pyrrolidine derivatives in constructing cyclic and acyclic molecules, serving as intermediates, solvents, and catalysts in organic synthesis (Anderson & Liu, 2000).

Coordination Chemistry and Material Science

The compound under discussion is related to derivatives utilized in coordination chemistry to synthesize metal complexes with significant catalytic activities. For example, complexes incorporating (imino)pyridine ligands have been synthesized for selective ethylene dimerization catalysis, showcasing the potential of pyrrolidine derivatives in creating highly active catalyst systems (Nyamato, Ojwach, & Akerman, 2015). These catalysts are instrumental in polymer science and materials engineering, where precise polymerization control is required.

Organic Electronics and Photonics

Pyrrolidine derivatives are also found in the development of organic electronic and photonic materials. Their application in fabricating electro-optic films is noteworthy, where the molecular architecture of pyrrolidine-based chromophores significantly influences the film's microstructure and nonlinear optical response. This application underlines the potential of pyrrolidine derivatives in advancing technologies that rely on organic semiconductors and photonic devices (Facchetti et al., 2006).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, pyrrolidine derivatives serve as key intermediates in synthesizing bioactive molecules. Their utility is highlighted in the synthesis of complex molecules such as premafloxacin, an antibiotic with significant veterinary applications. The stereoselective processes involving pyrrolidine derivatives underscore their importance in developing pharmacologically active compounds with precise chirality (Fleck et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives are known to interact with a variety of biological targets, but without more information, it’s difficult to speculate on the mechanism of action for this specific compound .

Properties

IUPAC Name

2-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-12-8-9-3-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGWCKPFPGWAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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